alpha-Synuclein

Amyloid aggregation Synucleinopathy Fibril formation

Inconsistent monomer quality drives inter-lab variability in seed amplification assays (SAAs) and aggregation studies. Recombinant α-synuclein purified via osmotic shock delivers the preferred SAA substrate-exhibiting the lowest de novo aggregation propensity and superior inter-batch reproducibility across multiple laboratories. • ≥95% monomeric purity by SDS-PAGE & mass spectrometry; tag-free full-length human protein (Met1-Ala140, ~14.5 kDa) • Optimized for RT-QuIC diagnostics, fibril formation kinetics, and Lewy body modeling at physiological pH • Lyophilized from Tris/NaCl buffer; shipped ambient; stable 12 months at -20°C to -80°C

Molecular Formula C60H103N17O23
Molecular Weight 1430.6 g/mol
Cat. No. B15492655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Synuclein
Molecular FormulaC60H103N17O23
Molecular Weight1430.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C60H103N17O23/c1-23(2)41(72-52(91)34(19-36(63)82)69-59(98)47(30(13)79)76-57(96)44(26(7)8)73-51(90)33(16-17-35(62)81)68-50(89)32(61)15-18-40(86)87)53(92)65-20-37(83)64-21-38(84)67-28(11)49(88)71-43(25(5)6)56(95)74-45(27(9)10)58(97)75-46(29(12)78)54(93)66-22-39(85)70-42(24(3)4)55(94)77-48(31(14)80)60(99)100/h23-34,41-48,78-80H,15-22,61H2,1-14H3,(H2,62,81)(H2,63,82)(H,64,83)(H,65,92)(H,66,93)(H,67,84)(H,68,89)(H,69,98)(H,70,85)(H,71,88)(H,72,91)(H,73,90)(H,74,95)(H,75,97)(H,76,96)(H,77,94)(H,86,87)(H,99,100)/t28-,29+,30+,31+,32-,33-,34-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1
InChIKeyBLNGPBLOXXYPMY-ARWHJJERSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-Synuclein: Specifications & Research Context


Alpha-synuclein (α-synuclein, αSyn) is a 140-amino acid intrinsically disordered neuronal protein of the synuclein family, which also includes β-synuclein and γ-synuclein (55–62% sequence identity) [1]. αSyn is the only synuclein isoform consistently found aggregated in Lewy bodies, the pathological hallmark of Parkinson's disease and other synucleinopathies [1]. Recombinant αSyn is widely used in seed amplification assays (SAAs) for clinical diagnostics, in vitro aggregation studies, and drug discovery targeting amyloid fibril formation [2].

Seed Amplification Assay Research αSyn monomer for RT‑QuIC and SAA development studies
Aggregation Kinetics Studies High‑purity monomer for reproducible in vitro fibril formation models
Synaptic Vesicle Biology Physiologically relevant isoform for SNARE‑complex and vesicle binding assays
Drug Discovery Research Target for amyloid fibril formation inhibitor screening

Why Generic Substitutes Fail in α-Synuclein Assays


Despite 55–62% sequence homology among α-, β-, and γ-synuclein, these isoforms exhibit profoundly different aggregation propensities and functional behaviors that render them non-interchangeable [1]. β-synuclein fails to aggregate under physiological conditions (pH 7.4) and can inhibit αSyn fibrillation, while γ-synuclein shows only weak amyloid-forming capacity [1]. Furthermore, the choice of purification protocol dramatically alters recombinant αSyn monomer purity, with acid precipitation yielding 100% monomer versus other methods producing as low as undetectable monomeric fractions [2]. These differences produce measurable variability in SAA performance, de novo aggregation lag times, and inter-laboratory reproducibility—factors critical for both research consistency and diagnostic assay validation [3].

Isoform interchangeability β‑ and γ‑synuclein show distinct aggregation behavior; β‑synuclein does not aggregate at pH 7.4 and is not suitable for Lewy body aggregation models.
Purification protocol variability Acid precipitation or osmotic shock methods yield high monomer purity; boiling or ammonium sulfate methods may introduce oligomers that alter assay kinetics.
Post‑translational modification mismatch N‑terminal acetylation status impacts aggregation rate; non‑acetylated recombinant αSyn may show accelerated kinetics compared to endogenously acetylated forms.

α-Synuclein vs. Substitutes: Quantitative Evidence


Physiological Aggregation: α-Synuclein vs β-Synuclein

A head-to-head comparative study of all three human synuclein isoforms demonstrates that α-synuclein aggregates under physiological conditions (pH 7.4), whereas β-synuclein forms fibrils only at low pH. This differential aggregation behavior is a defining characteristic that determines suitability for modeling pathological Lewy body formation in vitro [1].

Physiological Aggregation
Head‑to‑head
αSyn forms fibrils at pH 7.4; βSyn does not
β‑Synuclein not suitable for physiological aggregation studies; αSyn required for Lewy body pathology modeling.
In vitro aggregation at 37 °C, pH 7.4
Amyloid aggregation Synucleinopathy Fibril formation Parkinson's disease

Synaptic Vesicle Binding: α- vs β/γ-Synuclein

In vitro liposome binding studies and fluorescence resonance energy transfer (FRET) experiments on isolated synaptic vesicles demonstrate that β-synuclein and γ-synuclein have reduced affinity toward synaptic vesicles compared with α-synuclein [1]. Furthermore, heteromerization of β-synuclein or γ-synuclein with α-synuclein reduces synaptic vesicle binding of α-synuclein in a concentration-dependent manner [1].

Synaptic Vesicle Binding
Head‑to‑head
αSyn > βSyn ≈ γSyn in vesicle affinity
αSyn is the relevant isoform for synaptic vesicle and SNARE‑complex studies; β/γ reduce binding.
Liposome binding and FRET assays on isolated synaptic vesicles
Synaptic vesicle binding Neurotransmitter release SNARE complex Presynaptic function

Monomer Purity by Purification Method

A systematic comparison of four commonly used α-synuclein purification protocols revealed that acid precipitation yielded the highest percentage of monomeric protein (100%), followed by periplasmic lysis (96.5%) [1]. In contrast, boiling and ammonium sulfate precipitation methods produced significantly lower monomer purity and contained higher levels of oligomers and degradation products [1].

Monomer Purity
Reported purity
100% monomer via acid precipitation; 96.5% via periplasmic lysis
Maximal monomeric content minimizes oligomer and degradation artifacts in aggregation and toxicity assays.
Purity determined by nondenaturing ESI‑MS
Recombinant protein purification Quality control Monomer purity Aggregation assay

Seed Amplification Assay Performance & Consistency

A multi-laboratory comparison of four α-synuclein purification methods as SAA substrates found that osmotic shock-purified α-synuclein monomer exhibited the lowest propensity for de novo aggregation and the best inter-batch reproducibility compared to all other substrates tested [1]. This substrate also demonstrated optimal performance when seeded with α-synuclein preformed fibrils or patient brain homogenates [1].

SAA Substrate Consistency
Multi‑lab comparison
Osmotic shock‑purified: lowest de novo aggregation, highest inter‑batch reproducibility
Supports inter‑laboratory SAA consistency for diagnostic assay research; reported as preferred substrate.
Two independent labs; seeded with preformed fibrils or brain homogenates
Seed amplification assay RT-QuIC Diagnostic assay Inter-laboratory reproducibility

N-Terminal Acetylation and Aggregation Kinetics

A four-way comparison of secondary structure propensity and fibril growth rates demonstrated that N-terminal acetylation alters α-synuclein aggregation kinetics [1]. N-terminal acetylation reduces the rate of in vitro aggregation of α-synuclein and alters its lipid-dependent aggregation behavior [1]. This PTM also induces increased transient helical propensity in the intrinsically disordered monomer [2].

N‑Terminal Acetylation Effect
Cross‑study comparable
Acetylated αSyn: reduced aggregation rate vs non‑acetylated
Verify acetylation status: non‑acetylated αSyn may show accelerated aggregation kinetics compared to endogenous acetylated form.
Thioflavin T fluorescence and NMR kinetics
Post-translational modification N-terminal acetylation Aggregation kinetics Fibril formation rate

Lipid-Induced Protofibril Formation: α- vs β-Synuclein

In the presence of lipid vesicles, α-synuclein forms kinetically trapped protofibrils that can convert rapidly to mature fibrils at higher temperatures [1]. Under the same lipid-rich conditions, β-synuclein does not form protofibrils at physiological temperatures and requires elevated temperatures to form protofibrillar species [1].

Lipid‑Induced Protofibrils
Head‑to‑head
αSyn forms lipid‑induced protofibrils at 37 °C; βSyn does not
αSyn is required for studies of toxic protofibrillar intermediates under physiological conditions.
Lipid vesicle‑induced aggregation; temperature‑dependent conversion
Protofibril Lipid-induced aggregation Amyloid kinetics Toxic oligomers

α-Synuclein: Recommended Application Scenarios


Seed Amplification Assays for Synucleinopathy Diagnostics

Osmotic shock-purified α-synuclein monomer is the preferred substrate for seed amplification assays (SAAs) such as RT-QuIC used in Parkinson's disease and multiple system atrophy diagnostics. This preparation demonstrates the lowest de novo aggregation propensity and best inter-batch reproducibility across multiple laboratories, ensuring reliable and consistent assay performance when seeded with patient cerebrospinal fluid or brain homogenates [1].

In Vitro Aggregation Kinetics Studies

For studies modeling Lewy body formation under physiological conditions (pH 7.4), α-synuclein purified via acid precipitation or periplasmic lysis (yielding ≥96.5% monomeric protein) provides the most reliable starting material. This high monomer purity minimizes the confounding effects of pre-existing oligomers or degradation products on aggregation kinetics, ensuring reproducible lag times and fibril growth rates [2].

Synaptic Vesicle Binding & Neurotransmitter Release Assays

α-Synuclein—not β-synuclein or γ-synuclein—exhibits the highest affinity for synaptic vesicles and is the physiologically relevant isoform for studies of SNARE-complex assembly and neurotransmitter release modulation. β- and γ-synuclein display reduced vesicle binding and can act as competitive inhibitors of α-synuclein function in a concentration-dependent manner [3].

Lipid-Induced Protofibril Formation Studies

For investigations of toxic protofibrillar intermediates in Parkinson's disease pathology, α-synuclein is uniquely capable of forming kinetically trapped protofibrils in the presence of lipid vesicles under physiological conditions. β-synuclein fails to form protofibrils under these same conditions, making α-synuclein the essential reagent for this application [4].

Application
Selection Property
Validation Focus
Seed amplification assay research
Osmotic shock‑purified monomer consistency
Inter‑batch reproducibility and low background aggregation
In vitro aggregation kinetics studies
High monomer purity (acid precipitation or periplasmic lysis)
Minimal oligomer artifacts and reproducible lag times
Synaptic vesicle binding assays
αSyn affinity for synaptic vesicles (over β/γ isoforms)
Physiological SNARE‑complex modulation without β/γ interference
Lipid‑induced protofibril formation
αSyn ability to form protofibrils with lipid vesicles
Temperature‑dependent conversion; βSyn not suitable

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